molecular formula C19H20O10 B190445 Iriflophenone 3-C-glucoside CAS No. 104669-02-5

Iriflophenone 3-C-glucoside

Cat. No.: B190445
CAS No.: 104669-02-5
M. Wt: 408.4 g/mol
InChI Key: BZYKNVLTMWYEFA-ZJKJAXBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Iriflophenone 3-C-glucoside is intended for research use only, not for human or veterinary use . It should be stored at -20°C and protected from light .

Future Directions

Iriflophenone 3-C-β-D glucopyranoside has a promising future as a natural antibiotic for gastrointestinal tract infections . It also has potential as an anti-hyperglycemic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iriflophenone 3-C-glucoside can be isolated from plant sources using column chromatography techniques. For instance, the aqueous fraction of Dryopteris ramosa is subjected to LH20 Sephadex, followed by MPLC silica gel 60, and purified by preparative TLC . Spectroscopic techniques such as UV-Vis, MS, and 1&2D NMR are used for structural elucidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the extraction and purification processes from plant sources can be scaled up for industrial applications. The use of advanced chromatographic techniques and spectroscopic methods ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Iriflophenone 3-C-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been demonstrated to have antioxidant activity, scavenging ABTS and peroxyl radicals .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for antioxidant activity assays. The compound does not show radical scavenging ability against DPPH but effectively scavenges ABTS and peroxyl radicals .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, its antioxidant activity results in the formation of less reactive radical species .

Properties

IUPAC Name

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKNVLTMWYEFA-ZJKJAXBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904231
Record name Iriflophenone-3-C-beta-flucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104669-02-5
Record name Iriflophenone-3-C-beta-flucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iriflophenone-3-C-beta-flucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iriflophenone 3-C-glucoside
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Iriflophenone 3-C-glucoside
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Customer
Q & A

Q1: Are there analytical methods available to quantify Iriflophenone 3-C-glucoside in Cyclopia genistoides?

A: Yes, researchers successfully isolated and quantified this compound from Cyclopia genistoides using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD). [] This technique allows for the separation and quantification of individual compounds within a complex mixture, enabling researchers to accurately determine the concentration of this compound in plant extracts.

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